molecular formula C11H15BrClN B2901380 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride CAS No. 2287332-37-8

6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Cat. No.: B2901380
CAS No.: 2287332-37-8
M. Wt: 276.6
InChI Key: AEGHSMOFWNLYDZ-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is a brominated organic compound that belongs to the class of amines. It is characterized by the presence of a bromine atom and a methyl group attached to the nitrogen atom of the tetrahydronaphthalene ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine using bromine in an appropriate solvent such as dichloromethane.

  • Reduction: The tetrahydronaphthalene ring system can be formed by the reduction of a suitable precursor, such as 6-bromo-naphthalene-2-carboxylic acid, using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Reduction can result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride: This compound is similar but has a trifluoroethyl group instead of a methyl group.

  • 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: This compound lacks the N-methyl group present in the target compound.

Uniqueness: 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is unique due to its specific structural features, such as the presence of both a bromine atom and a methyl group on the nitrogen atom. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2,4,6,11,13H,3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGHSMOFWNLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287332-37-8
Record name 6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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